2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Description
2-[(4-Methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide (synonyms: N-Acetyl Sulfapyridine, CAS 19077-98-6) is a sulfonamide derivative with a pyridinylsulfamoyl group and a 4-methylphenylsulfonyl moiety attached to an acetamide backbone. It is structurally related to sulfonamide antibiotics, acting as a prodrug that releases the active sulfapyridine metabolite upon deacetylation. This compound is used in antibacterial applications, targeting dihydropteroate synthase (DHPS) in bacterial folate synthesis . Its acetyl group enhances pharmacokinetic properties, such as absorption and stability, compared to non-acetylated analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-15-5-9-17(10-6-15)29(25,26)14-20(24)22-16-7-11-18(12-8-16)30(27,28)23-19-4-2-3-13-21-19/h2-13H,14H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOCHZWTUJQPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aminopyridine to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
Anti-inflammatory Activity
The compound has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, making these compounds valuable in treating conditions like arthritis and other inflammatory diseases .
Anticancer Properties
Recent studies suggest that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .
Antimicrobial Activity
Sulfonamides have a long history of use as antibiotics. The structural features of this compound suggest it may possess antibacterial properties, potentially effective against a range of bacterial pathogens. Studies on related compounds indicate that they can inhibit bacterial growth by interfering with folate synthesis pathways .
Case Study 1: Inhibition of COX Enzymes
A study focused on a series of sulfonamide derivatives, including those similar to our compound, demonstrated significant inhibition of COX-2 with IC values in the low micromolar range. This suggests potential for development as an anti-inflammatory agent .
Case Study 2: Anticancer Activity Assessment
In vitro tests on similar compounds showed IC values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB231), indicating substantial cytotoxicity while maintaining low toxicity towards normal cells (NIH-3T3) . This highlights the therapeutic window that could be exploited for cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes. These interactions disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide)
- Structural Difference : Replaces the pyridine ring with a pyrimidine group.
- Pharmacological Impact : Pyrimidine’s electron-deficient nature enhances binding to bacterial DHPS. Acetylsulfadiazine is clinically used for toxoplasmosis and urinary tract infections, whereas the pyridine analog (target compound) may exhibit distinct antibacterial spectra due to altered electronic interactions .
- Solubility : Pyrimidine’s polarity may improve aqueous solubility compared to pyridine-containing analogs.
N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide (Compound 35)
- Structural Difference : Contains a 4-methylpiperazinylsulfonyl group instead of pyridinylsulfamoyl.
- Pharmacological Impact : Demonstrated superior analgesic activity (comparable to paracetamol) in inflammatory pain models, suggesting CNS activity rather than antibacterial effects. The piperazine moiety’s basicity and bulk likely enhance blood-brain barrier penetration .
2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide
- Structural Difference : Morpholine replaces the pyridinylsulfamoyl group.
- Physicochemical Impact : Morpholine’s oxygen atom improves solubility (logP ~1.5) compared to the target compound (predicted logP ~2.8). This enhances bioavailability but may reduce target affinity due to decreased lipophilicity .
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
- Structural Difference : Bis-sulfonamide structure with a thiadiazole group.
- Synthetic Relevance: Identified as an impurity in sulfamethizole synthesis. The dual sulfonamide groups increase molecular weight (MW 465.5 vs.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structural Difference : Sulfanyl (thioether) linkage instead of sulfonamide.
- However, the pyrimidine-thioether moiety may confer resistance to enzymatic hydrolysis .
Comparative Data Table
| Compound Name | Key Structural Features | Pharmacological Activity | Solubility (Predicted logP) | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Pyridinylsulfamoyl, 4-methylphenylsulfonyl | Antibacterial (DHPS inhibition) | 2.8 | 375.4 |
| Acetylsulfadiazine | Pyrimidinylsulfamoyl | Antitoxoplasmosis, UTI treatment | 1.9 | 332.3 |
| Compound 35 (4-methylpiperazinyl analog) | 4-Methylpiperazinylsulfonyl | Analgesic, anti-hypernociceptive | 2.1 | 367.4 |
| Morpholine Derivative (CAS 478064-97-0) | Morpholinophenyl | Undisclosed (improved solubility) | 1.5 | 374.5 |
| Bis-sulfonamide Impurity (Sulfamethizole) | Bis-sulfonamide, thiadiazole | Antibacterial impurity | 3.2 | 465.5 |
Research Findings and Implications
- Heterocyclic Substitutions : Pyridine (target) vs. pyrimidine (sulfadiazine) significantly alters antibacterial specificity. Pyrimidine’s dual nitrogen atoms enhance DHPS binding, making sulfadiazine more potent against Toxoplasma gondii .
- Sulfonamide vs. Sulfanyl : Sulfanyl derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity but greater metabolic stability, suggesting utility in prodrug design .
- Solubility-Bioavailability Trade-offs : Morpholine derivatives () prioritize solubility, whereas lipophilic groups (e.g., 4-methylphenyl) in the target compound favor tissue penetration but may require formulation adjustments .
Biological Activity
The compound 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.6 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylsulfonyl chloride with various amines and acetic acid derivatives. The synthetic pathway can be summarized as follows:
- Preparation of Sulfonamide : The sulfonamide is formed by reacting 4-methylphenylsulfonyl chloride with pyridin-2-amine.
- Acetylation : The resulting sulfonamide is then acetylated using acetic anhydride or acetic acid to yield the final product.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display moderate to excellent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 1,4-Dihydro-1-(4-methylphenylsulfonyl)-4-pyridin | S. aureus | 18 |
| Other Sulfonamide Derivatives | Various | 12-20 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through in vitro studies. One notable study evaluated its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results indicated that at a concentration of 6 μM, the compound significantly inhibited NO production without exhibiting cytotoxicity .
Table 2: Inhibition of NO Production
| Concentration (μM) | NO Production Inhibition (%) |
|---|---|
| 0 | 0 |
| 6 | 45 |
| 30 | 80 |
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving several sulfonamide derivatives showed that the compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
- Anti-inflammatory Mechanism : In another study, the mechanism of action was investigated, revealing that the compound inhibits pro-inflammatory cytokine production in macrophages, which may contribute to its anti-inflammatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
